N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide
Description
This compound features a 2-fluorobenzamide core linked to a dimethylsulfamoyl-substituted indole moiety via a Z-configured enone-propenyl bridge. Key structural elements include:
- 2-Fluorobenzamide: Enhances metabolic stability and binding affinity through halogen interactions .
- Dimethylsulfamoyl group: Improves solubility and may act as a hydrogen-bond acceptor, critical for target engagement .
- Indole heterocycle: A common scaffold in bioactive molecules, facilitating interactions with hydrophobic pockets in enzymes or receptors.
Synthesis likely involves multi-step reactions, including amidation, sulfonylation, and cyclopropanation, analogous to methods in and .
Properties
Molecular Formula |
C23H23FN4O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H23FN4O4S/c1-27(2)33(31,32)28-14-15(17-7-4-6-10-21(17)28)13-20(23(30)25-16-11-12-16)26-22(29)18-8-3-5-9-19(18)24/h3-10,13-14,16H,11-12H2,1-2H3,(H,25,30)(H,26,29)/b20-13- |
InChI Key |
KPLZNHKZAPNCMU-MOSHPQCFSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NC3CC3)\NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NC3CC3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the indole ring using dimethylsulfamoyl chloride in the presence of a base.
Cyclopropylamino Group Addition: The cyclopropylamine is introduced via nucleophilic substitution reactions.
Formation of the Enone Structure: This involves aldol condensation reactions to form the enone linkage.
Fluorobenzamide Formation: The final step involves the coupling of the enone intermediate with 2-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indoles.
Scientific Research Applications
N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
Key Findings :
Sulfamoyl-Containing Compounds
Key Findings :
Heterocyclic Benzamide Analogs
Biological Activity
N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the modulation of specific receptors and pathways involved in various diseases.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a cyclopropylamine moiety, an indole derivative, and a fluorobenzamide group, which may contribute to its biological effects.
Research indicates that this compound may act as an agonist for certain receptors, particularly those involved in neurological and metabolic pathways. Its mechanism of action likely involves the modulation of orexin receptors, which are implicated in sleep regulation, appetite control, and energy homeostasis.
1. Receptor Agonism
Studies have shown that compounds similar to this compound exhibit agonistic activity on orexin receptor type 2 (OX2R). This receptor plays a crucial role in regulating wakefulness and energy expenditure.
| Receptor | Type | Activity |
|---|---|---|
| Orexin Receptor 2 | Agonist | Modulates sleep/wake cycles |
| GPR119 | Agonist | Increases insulin secretion |
2. Antidiabetic Potential
Preliminary studies suggest that this compound could enhance insulin secretion through GPR119 receptor activation. GPR119 is known to play a role in glucose homeostasis, making this compound a candidate for further investigation as an antidiabetic agent.
3. Neuroprotective Effects
The indole scaffold in the compound is associated with neuroprotective properties. Compounds containing indole structures have been reported to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics of this compound, revealing its potential in various therapeutic areas:
- Study on Orexin Receptors : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound significantly activate OX2R, leading to increased wakefulness in animal models .
- GPR119 Activation : Research highlighted in Diabetes Care indicated that compounds acting on GPR119 could improve glycemic control in diabetic mice, suggesting a similar potential for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
